Almotriptan-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

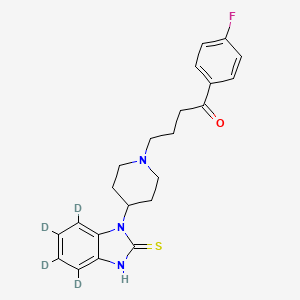

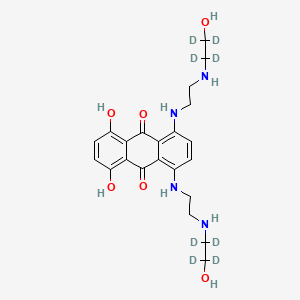

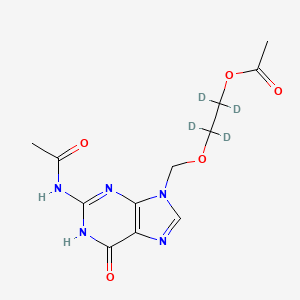

Almotriptan-d6 Hydrochloride is a stable isotope labelled form of Almotriptan . It is used in neurology research and has a molecular formula of C17 2H6 H19 N3 O2 S . Cl H . Almotriptan is used to treat acute migraine headaches in adults and teenagers . It is not used to prevent migraine headaches and is not used for cluster headaches .

Synthesis Analysis

The synthesis of Almotriptan involves a novel process that provides the product conveniently and efficiently with commercially acceptable yields and purity . The process involves the decarboxylation of the intermediate 1- [2-carboxy-3- (dimethylaminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine using a copper oxide catalyst and quinoline as solvent .Molecular Structure Analysis

The molecular structure of Almotriptan-d6 Hydrochloride consists of a molecular formula C17 2H6 H19 N3 O2 S . Cl H and a molecular weight of 377.96 .Physical And Chemical Properties Analysis

Almotriptan-d6 Hydrochloride has a molecular weight of 377.96 . It has a melting point of >77°C (dec.) .科学的研究の応用

Pharmacokinetic Studies

Almotriptan-d6 Hydrochloride is used as an internal standard for the quantification of Almotriptan in human plasma . A simple, sensitive, and selective method has been developed for this purpose, which involves the detection of Almotriptan and Almotriptan-d6 with proton adducts in multiple reaction monitoring (MRM) positive mode . This method is applicable to clinical and pharmacokinetic studies .

Drug Delivery Systems

Research has been conducted to construct and characterize a pH-dependent Almotriptan Malate nasal in situ gel for acute migraine treatment . The gels were delivered by changing the grouping of pH-sensitive and mucoadhesive polymers, explicitly HPMC-E15 and chitosan hydrochloride . This research aims to ease discomfort, headaches, and migraine symptoms .

Migraine Treatment

Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . Its efficacy and tolerability have been assessed in a number of randomized, controlled trials in over 4800 adults with moderate or severe attacks of migraine .

Method Development and Validation

Almotriptan-d6 Hydrochloride is used in the method development and validation of Almotriptan in human plasma by HPLC Tandem Mass Spectrometry . This method has been shown to be precise with an average within-run and between-run variation of 0.68 to 2.78% and 0.57 to 0.86%, respectively .

Bioavailability and Bioequivalence Studies

The method developed for the quantification of Almotriptan in human plasma using Almotriptan-d6 Hydrochloride as an internal standard can be applied to bioavailability and bioequivalence studies . The limit of detection (LOD) and limit of quantification (LOQ) for Almotriptan were 0.2 pg/mL and 0.5 ng/mL, respectively .

Nasal Drug Delivery

The pH-dependent Almotriptan Malate nasal in situ gel developed for acute migraine treatment represents a promising application of Almotriptan-d6 Hydrochloride in nasal drug delivery . The in vitro release of drug results of the optimized formulation indicated that 94.24±0.96% release occurred at the end of 12 hr .

作用機序

Target of Action

Almotriptan-d6 Hydrochloride primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain . The activation of these receptors plays a crucial role in the treatment of migraines .

Mode of Action

Almotriptan-d6 Hydrochloride acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction or narrowing of the blood vessels in the brain . This action helps to alleviate the symptoms of a migraine by reducing the inflammation and pain signals being sent to the brain .

Biochemical Pathways

The activation of the 5-HT1B and 5-HT1D receptors by Almotriptan-d6 Hydrochloride leads to a series of biochemical reactions that result in the constriction of cranial blood vessels . This vasoconstriction helps to reduce the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .

Pharmacokinetics

Almotriptan-d6 Hydrochloride is well absorbed and has a distribution volume of approximately 180 to 200 liters . It is metabolized via Monoamine Oxidase A (MAO-A) oxidative deamination (approximately 27% of the dose) and Cytochrome P450 3A4 and 2D6 (approximately 12% of the dose) to inactive metabolites . These metabolic pathways play a significant role in the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The primary result of Almotriptan-d6 Hydrochloride’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial blood vessels, it reduces the pain signals being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .

Action Environment

The action of Almotriptan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic interactions . For example, inhibitors and inducers of CYP3A4, which metabolizes Almotriptan-d6 Hydrochloride, can affect the drug’s efficacy and stability . Therefore, it’s important to consider these factors when administering Almotriptan-d6 Hydrochloride.

特性

IUPAC Name |

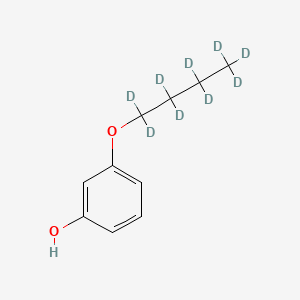

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)